molecular formula C10H11Cl2N B121609 3-[(2,6-Dichlorophenyl)methyl]azetidine CAS No. 937621-77-7

3-[(2,6-Dichlorophenyl)methyl]azetidine

Cat. No. B121609
M. Wt: 216.1 g/mol
InChI Key: PBXBJFQQDWTBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,6-Dichlorophenyl)methyl]azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of azetidines, such as 3-[(2,6-Dichlorophenyl)methyl]azetidine, can be achieved through various methods. For instance, the reaction of N-(1-aryl-2,2-dichloroethylidene)amines with aromatic aldehydes can produce alpha,alpha-dichloro-beta-hydroxy imines, which upon treatment with mesyl chloride, yield beta-(mesyloxy) imines. These can be further converted into dichloroazetidines through reaction with potassium cyanide or sodium borohydride in methanol, or by reduction and cyclization with potassium carbonate in DMSO . Additionally, azetidines can be synthesized by the imination of β-halo ketones, followed by α',α'-dichlorination and subsequent 1,4-dehydrohalogenation .

Molecular Structure Analysis

The molecular structure of azetidines is characterized by a strained four-membered ring that includes a nitrogen atom. This strain can influence the reactivity of the compound, making it more reactive towards electrophilic reagents. The X-ray crystal structures of related azetidinyl compounds have been studied to understand their geometry and electronic properties .

Chemical Reactions Analysis

Azetidines, including those with dichlorophenyl substituents, can undergo various chemical reactions. For example, they can react with electrophilic reagents, as demonstrated by the alkoxyhalogenation and hydrolysis to pyrrolidin-3-ones . The reactivity of dichloroazetidines with bases has also been investigated, leading to the formation of aziridines by ring contraction or hydrolysis and ring closure of intermediate compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidines are influenced by their molecular structure. The presence of electron-withdrawing groups, such as dichlorophenyl, can affect the compound's stability, reactivity, and potential biological activity. For instance, the introduction of an azetidine moiety into quinolone antibiotics has been shown to affect their antibacterial potency, pharmacokinetic, and physicochemical properties . Moreover, the polymerization behavior of azetidine under the influence of cationic initiators has been studied, revealing insights into the structure and functionality of the resulting polymers .

Scientific Research Applications

Biological Assays and Carcinogenic Activity

A study conducted by Shimkin et al. (1969) utilized a series of carbamates and aziridines, including compounds similar to "3-[(2,6-Dichlorophenyl)methyl]azetidine," to compare their quantitative carcinogenic activity. The research employed the pulmonary tumor-induction method in Strain A mice, revealing that aziridines, as a class, demonstrated significant carcinogenic activity. This study underscores the utility of such compounds in developing bioassays for carcinogenic potential Shimkin, M., Wieder, R., McDonough, M., Fishbein, L., & Swern, D. (1969). Lung tumor response in strain A mice as a quantitative bioassay of carcinogenic activity of some carbamates and aziridines. Cancer Research, 29(12), 2184-2190.

Development of Antidepressant Agents

Melloni et al. (1979) synthesized tricyclic derivatives of azetidine, aiming to screen for potential antidepressant activities. The study identified that specific azetidine derivatives, when attached to a tricyclic ring at position 1 and containing a basic group in position 3, exhibited comparable activity to standard antidepressants in bioassays. This highlights the therapeutic research applications of azetidine derivatives in the development of new antidepressant medications Melloni, P., della Torre, A., Meroni, M., Ambrosini, A., & Rossi, A. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(2), 183-191.

Antihypertensive Properties

Tilley et al. (1980) explored the structure-activity relationships of a series of antihypertensive thioureas, including the 2,6-dichlorophenyl analogue. The research found that this compound displayed potent oral antihypertensive activity in hypertensive rat models, indicating the potential of such derivatives in the development of new antihypertensive drugs Tilley, J., Levitan, P., Kierstead, R. W., & Cohen, M. (1980). Antihypertensive (2-aminoethyl)thiourea derivatives. Journal of Medicinal Chemistry, 23(12), 1387-1392.

properties

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-9-2-1-3-10(12)8(9)4-7-5-13-6-7/h1-3,7,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXBJFQQDWTBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588374
Record name 3-[(2,6-Dichlorophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,6-Dichlorophenyl)methyl]azetidine

CAS RN

937621-77-7
Record name 3-[(2,6-Dichlorophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.